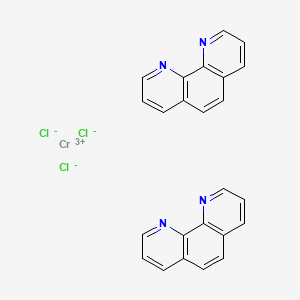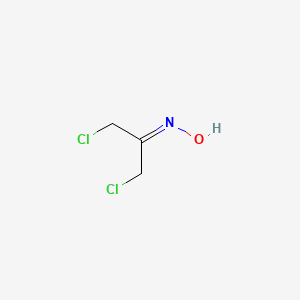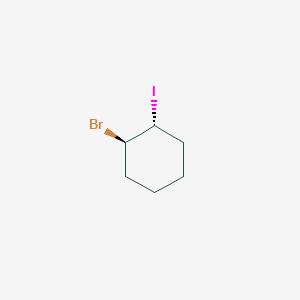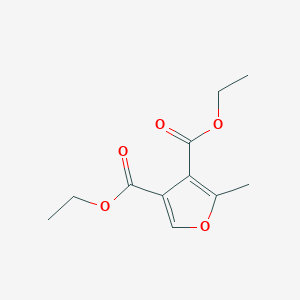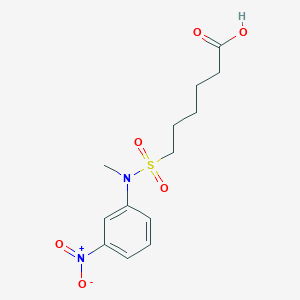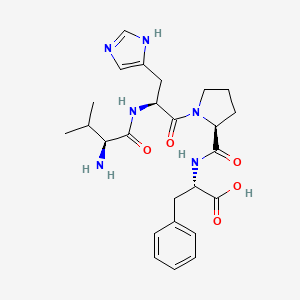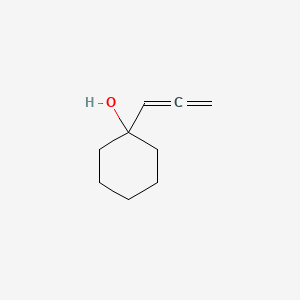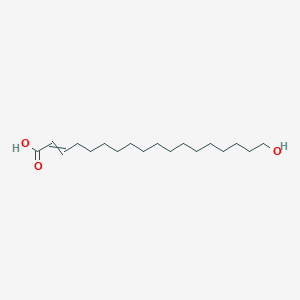![molecular formula C9H12N2O B14683453 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- CAS No. 32092-29-8](/img/structure/B14683453.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- is a heterocyclic compound with the molecular formula C9H12N2O and a molecular weight of 164.2044 g/mol . This compound belongs to the class of pyridopyrimidines, which are bicyclic systems containing nitrogen atoms in both six-membered rings .
準備方法
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization . Another approach includes the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrimidines .
科学的研究の応用
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- has diverse applications in scientific research:
作用機序
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist . This interaction modulates neurotransmitter activity, which is crucial in its therapeutic effects for neurological conditions .
類似化合物との比較
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- can be compared with other similar compounds such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: This compound has a similar structure but differs in the position of the methyl group.
Paliperidone: A derivative with a fluorinated benzisoxazole moiety, used as an antipsychotic agent.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
32092-29-8 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h5-7H,2-4H2,1H3 |
InChIキー |
HCJOGZBBWGQKGC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=NC=CC(=O)N12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


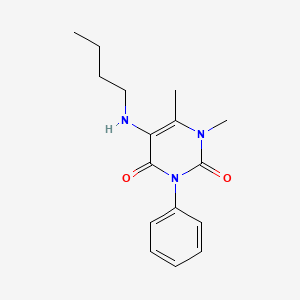
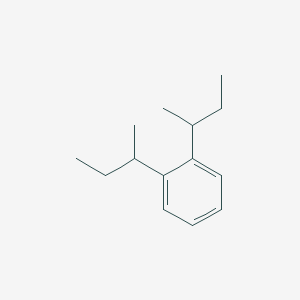
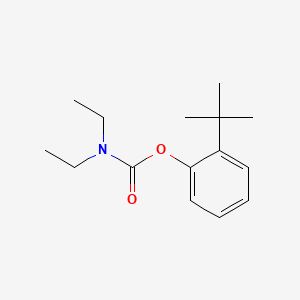
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
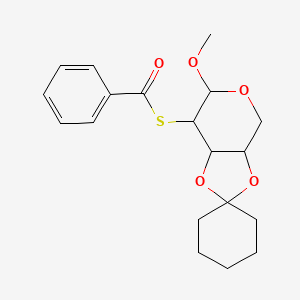
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
